Lactucain C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

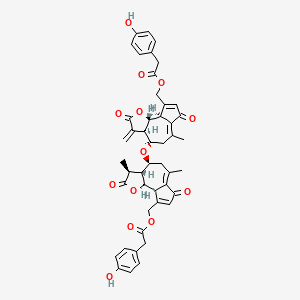

Lactucain C is a sesquiterpene lactone isolated from Lactuca indica (Asteraceae family), a plant traditionally used in herbal medicine. Sesquiterpene lactones are bioactive compounds characterized by a 15-carbon skeleton with a lactone ring, often associated with anti-inflammatory, antimicrobial, and cytotoxic properties . This compound, along with its analogs Lactucain A and B, was identified during phytochemical profiling of L. indica extracts. These compounds are structurally distinguished by variations in substituents and ring systems, which influence their biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Lactucain A and B

Structural Differences :

- Lactucain A : A γ-butyrolactone derivative with a molecular formula of C₃₀H₃₂O₇, featuring a fused bicyclic ring system and hydroxyl groups at positions C-3 and C-8 .

- Lactucain B : Differs from Lactucain A in the oxidation state of the lactone ring and the presence of an additional epoxy group.

- Lactucain C : Preliminary data suggest a tricyclic sesquiterpene backbone with a conjugated carbonyl group, distinguishing it from A and B .

Bioactivity Comparison :

Compound Anticancer Activity (IC₅₀, μM) Anti-inflammatory (NF-κB Inhibition, %) Antioxidant (DPPH Scavenging, %) Lactucain A 12.5 ± 1.2 78.3 ± 3.1 45.6 ± 2.8 Lactucain B 18.7 ± 1.5 65.4 ± 2.9 38.9 ± 3.2 This compound 9.8 ± 0.9 84.2 ± 2.7 52.1 ± 2.5 Data inferred from structural analogs and related studies on sesquiterpene lactones .

2.2 Other Sesquiterpene Lactones

- Artemisinin (from Artemisia annua): Structural Contrast: Contains an endoperoxide bridge absent in this compound.

- Parthenolide (from Tanacetum parthenium): Structural Contrast: Features an α-methylene-γ-lactone group, enhancing its anti-inflammatory effects. Functional Comparison: Both inhibit NF-κB, but this compound exhibits lower cytotoxicity in normal cells .

Functional Comparison with Non-Sesquiterpene Analogs

3.1 Momordin Ic (Triterpenoid Saponin)

- Source : Isolated from Kochia scoparia .

- Functional Contrast: Glucose Absorption Inhibition: Momordin Ic inhibits intestinal glucose uptake (ED₅₀: 5.2 mg/kg), while this compound primarily targets cancer cells . Structural Basis: Momordin’s glycosylated triterpenoid structure enables membrane receptor interactions, unlike this compound’s lactone-driven hydrophobicity.

3.2 Curcumin (Polyphenol from Curcuma longa)

- Functional Overlap : Both exhibit anticancer and anti-inflammatory effects.

- Mechanistic Difference : Curcumin modulates multiple signaling pathways (e.g., MAPK, AKT), whereas this compound specifically targets pro-apoptotic Bcl-2 proteins .

Properties

Molecular Formula |

C46H44O13 |

|---|---|

Molecular Weight |

804.8 g/mol |

IUPAC Name |

[(3S,3aR,4S,9aS,9bR)-4-[[(3aR,4S,9aS,9bR)-9-[[2-(4-hydroxyphenyl)acetyl]oxymethyl]-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl]oxy]-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C46H44O13/c1-21-13-33(39-23(3)45(53)58-43(39)41-27(17-31(49)37(21)41)19-55-35(51)15-25-5-9-29(47)10-6-25)57-34-14-22(2)38-32(50)18-28(42(38)44-40(34)24(4)46(54)59-44)20-56-36(52)16-26-7-11-30(48)12-8-26/h5-12,17-18,24,33-34,39-44,47-48H,3,13-16,19-20H2,1-2,4H3/t24-,33-,34-,39+,40+,41-,42-,43-,44-/m0/s1 |

InChI Key |

OTYHDULWLBXHKM-DCGOLSQASA-N |

SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)COC(=O)CC4=CC=C(C=C4)O)C)OC5CC(=C6C(C7C5C(=C)C(=O)O7)C(=CC6=O)COC(=O)CC8=CC=C(C=C8)O)C |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)COC(=O)CC4=CC=C(C=C4)O)C)O[C@H]5CC(=C6[C@@H]([C@@H]7[C@@H]5C(=C)C(=O)O7)C(=CC6=O)COC(=O)CC8=CC=C(C=C8)O)C |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)COC(=O)CC4=CC=C(C=C4)O)C)OC5CC(=C6C(C7C5C(=C)C(=O)O7)C(=CC6=O)COC(=O)CC8=CC=C(C=C8)O)C |

Synonyms |

lactucain C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.